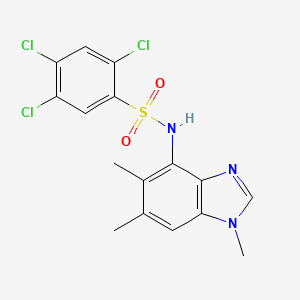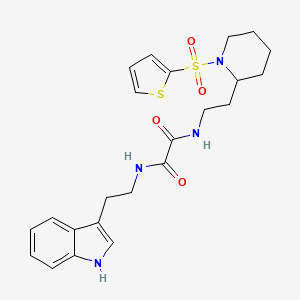
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H28N4O4S2 and its molecular weight is 488.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuropeptide Y Y2 Receptor Antagonism
A study conducted by Bonaventure et al. (2004) investigated the in vitro pharmacological properties of a compound structurally similar to N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide. The compound, identified as JNJ-5207787, was found to be a potent and selective antagonist of the neuropeptide Y Y2 receptor. This receptor is implicated in various physiological processes, including stress response, feeding behavior, and circadian rhythms (Bonaventure et al., 2004).
Antibacterial Properties
Khalid et al. (2016) synthesized and evaluated a series of N-substituted derivatives of a compound similar in structure to the query compound. These derivatives exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This research highlights the potential of such compounds in developing new antibacterial agents (Khalid et al., 2016).
Anticancer Activity
Eldeeb et al. (2022) investigated the cytotoxic effects of sulfonamide-derived isatins, closely related to the query compound, against hepatocellular carcinoma cell lines. The study revealed significant cytotoxicity and potential anticancer properties, suggesting the therapeutic application of these compounds in managing liver cancer (Eldeeb et al., 2022).
Cannabinoid CB1 Receptor Modulation
Price et al. (2005) explored the pharmacology of novel compounds, including one structurally similar to the query compound, on the cannabinoid CB1 receptor. These compounds displayed allosteric modulation of the CB1 receptor, indicating potential applications in treating conditions like pain, addiction, and certain psychiatric disorders (Price et al., 2005).
Anti-Breast Cancer Activity
Al-Said et al. (2011) synthesized novel derivatives with a sulfone moiety, similar to the query compound, and evaluated their anti-breast cancer activity. Some compounds showed better activity than the reference drug, Doxorubicin, highlighting their potential as therapeutic agents in breast cancer treatment (Al-Said et al., 2011).
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound is a complex structure that includes an indole and a thiophene moiety, which are common structural motifs in many biologically active compounds . .
Mode of Action
Based on the presence of the indole and thiophene moieties, it can be speculated that the compound may interact with various enzymes or receptors in the body, leading to changes in cellular function .
Biochemical Pathways
Without specific target identification, it is challenging to accurately summarize the biochemical pathways affected by this compound. Both indole and thiophene moieties are known to interact with various biochemical pathways, potentially affecting processes such as signal transduction, enzyme activity, and gene expression .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-[2-(1H-indol-3-yl)ethyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S2/c28-22(24-12-10-17-16-26-20-8-2-1-7-19(17)20)23(29)25-13-11-18-6-3-4-14-27(18)33(30,31)21-9-5-15-32-21/h1-2,5,7-9,15-16,18,26H,3-4,6,10-14H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVVRSUECGLHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2942497.png)
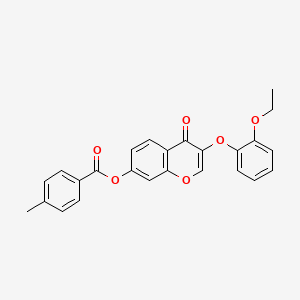
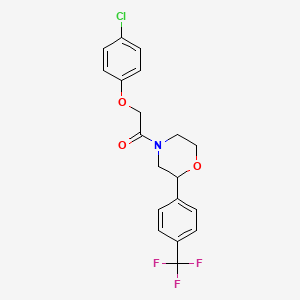
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate](/img/structure/B2942504.png)

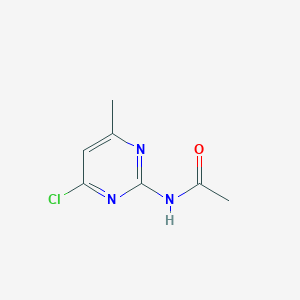
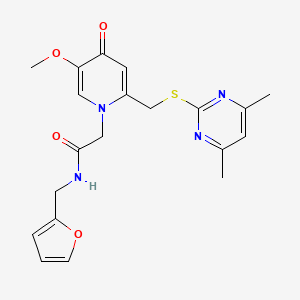

![1-(2-(3,4-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2942513.png)
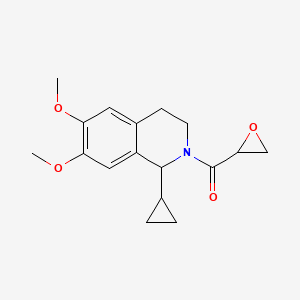
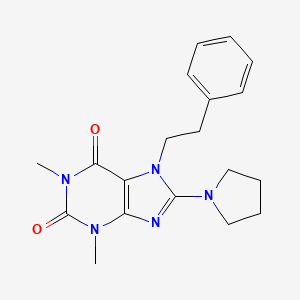
![N-[(2-methylpropyl)carbamoyl]isoleucine](/img/structure/B2942516.png)
